2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Overview
Description
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with two trichloromethyl groups and a styryl group with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with trichloromethyl-substituted triazine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Photocycloaddition: This compound can participate in [2+2] photocycloaddition reactions, forming cyclobutane derivatives under UV irradiation.
Oxidation and Reduction: The trichloromethyl groups can be involved in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Photocycloaddition: UV light and suitable solvents like acetonitrile are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used for the reduction of trichloromethyl groups.
Major Products
The major products of these reactions include cyclobutane derivatives from photocycloaddition and various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Photochemistry: It is used in studies involving photocycloaddition reactions and photochromic processes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical properties.
Biological Studies: While less common, it may be explored for its potential interactions with biological molecules and systems.
Mechanism of Action
The mechanism of action for 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in photocycloaddition involves the absorption of UV light, leading to an excited state that facilitates the formation of cyclobutane rings. The trichloromethyl groups may also play a role in stabilizing intermediates during these reactions .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxystyryl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
2-(3,4-Dimethoxystyryl)quinoxaline: Features a quinoxaline ring and participates in similar photocycloaddition reactions.
Uniqueness
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of trichloromethyl groups, which can influence its reactivity and stability. This makes it distinct from other styryl-substituted compounds and potentially more versatile in certain applications.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNXDIVAGHETA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693730 | |
Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42880-07-9 | |
Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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